molecular formula C11H10FN5O2 B2765885 N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine CAS No. 1090885-32-7

N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine

Cat. No. B2765885
CAS RN: 1090885-32-7
M. Wt: 263.232
InChI Key: MWJSRZUEGWNDPI-UHFFFAOYSA-N
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Description

“N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine” is a complex organic compound. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a nitro group at the 5-position and amino groups at the 2 and 4-positions. Additionally, a 4-fluorobenzyl group is attached to the nitrogen at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the nitro, amino, and 4-fluorobenzyl groups .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy . Fluorine-19 NMR can provide a wealth of molecular structure information as well as its associated chemical environment .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amino group, and the fluorobenzyl group could undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For example, the presence of the fluorobenzyl group could potentially increase its lipophilicity, which could affect its solubility and distribution in the body .

Scientific Research Applications

Antitumor and Antifolate Activity

Compounds related to N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine have been synthesized and evaluated for their activity as inhibitors of dihydrofolate reductase from different organisms, such as Pneumocystis carinii and Toxoplasma gondii, and for their antitumor properties. These compounds exhibited potent inhibitory activity and demonstrated significant antitumor activity with minimal toxicity in certain cases, underscoring their potential in cancer therapy (Robson et al., 1997).

Larvicidal Activity

A series of pyrimidine derivatives, including those related to this compound, were synthesized and evaluated for their larvicidal activity. These compounds showed significant activity against third instar larvae, suggesting their potential use in controlling harmful insect populations (Gorle et al., 2016).

Material Science and Polymer Chemistry

In material science, derivatives of this compound have been explored for their applications in creating new polyimides with promising properties for electronics applications. These materials exhibited excellent thermal stability, low moisture absorption, and properties that suggest their suitability as next-generation materials for various technological applications (Feiring et al., 1993).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its toxicity, reactivity, and environmental impact .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a pharmaceutical compound, or its properties could be further investigated using advanced analytical techniques .

properties

IUPAC Name

2-N-[(4-fluorophenyl)methyl]-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5O2/c12-8-3-1-7(2-4-8)5-14-11-15-6-9(17(18)19)10(13)16-11/h1-4,6H,5H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJSRZUEGWNDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=C(C(=N2)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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